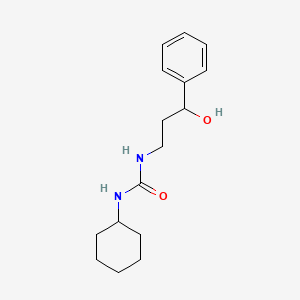

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by a cyclohexyl group attached to a urea moiety, which is further substituted with a 3-hydroxy-3-phenylpropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of cyclohexyl isocyanate with 3-hydroxy-3-phenylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexyl isocyanate preparation: Cyclohexylamine is reacted with phosgene to produce cyclohexyl isocyanate.

Urea formation: The cyclohexyl isocyanate is then reacted with 3-hydroxy-3-phenylpropylamine in an inert solvent such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Unfortunately, the search results provided do not offer specific applications or case studies for the chemical compound "1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea". However, some results do provide a limited amount of information that can be used to characterize the compound.

Chemical Properties

- Name: this compound .

- CAS Number: 1396805-81-4 .

- Molecular Formula: C16H24N2O2 .

- Molecular Weight: 276.37 .

- Density: Not available in the search results .

- Boiling Point: Not available in the search results .

- Melting Point: Not available in the search results .

Potential Research Areas

While specific applications for "this compound" are not available in the provided search results, related research areas can be inferred:

- Opioid Receptor Antagonists: Research on similar compounds, such as hydroxyphenylpiperidines, suggests potential applications as opioid receptor antagonists .

*The presence of a cyclohexyl group attached to the nitrogen via a three-atom spacer is noted to be a structural motif in certain opioid receptor antagonists .

*The addition of a hydroxy group α to the cyclohexyl group can improve potency . - Pharmaceutical Research: Given its structure, the compound might be of interest in synthesizing pharmaceutical agents .

- Material Science: The inclusion of cyclohexyl and phenyl groups could lend this compound to applications in material science, though this is speculative without further data .

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea: Similar structure but with a different substitution pattern on the phenylpropyl group.

1-Cyclohexyl-3-(3-phenylpropyl)urea: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

Uniqueness

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of both a cyclohexyl group and a hydroxyl-substituted phenylpropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Actividad Biológica

1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C15H21N2O2

Molecular Weight : 247.35 g/mol

IUPAC Name : this compound

The compound features a urea functional group linked to a cyclohexyl moiety and a phenylpropyl chain with a hydroxyl group, which may contribute to its biological properties.

Research indicates that compounds with urea linkages can interact with various biological targets, influencing pathways such as:

- Inhibition of Enzymes : Urea derivatives often act as enzyme inhibitors. For example, modifications to the urea structure can enhance inhibitory effects on insulin-regulated aminopeptidase .

- Anticancer Activity : Some studies suggest that similar compounds exhibit selective growth inhibition of cancer cells without affecting non-tumorigenic cells. This selectivity is crucial for therapeutic applications .

- Antiviral Properties : Compounds with structural similarities have demonstrated antiviral activities, particularly against enteroviruses, by inhibiting key viral proteases .

Case Studies

- Anticancer Activity : A study evaluated the growth inhibition of various cancer cell lines by structurally similar urea derivatives. The results indicated that certain substitutions led to significant reductions in cell viability at concentrations as low as 10 µM, highlighting the potential of these compounds in cancer therapy .

- Enzymatic Inhibition : A comparative analysis of different urea derivatives showed that modifications at the phenyl ring and spacer length significantly affected enzyme inhibition rates. For instance, elongation of the spacer between the urea and phenyl ring resulted in improved activity against specific targets .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

1-cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c19-15(13-7-3-1-4-8-13)11-12-17-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSORZLHCBKRXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.